2-Isopropyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride
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Overview
Description
2-Isopropyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride is an organic compound with a unique structure that includes a cyclopentane ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isopropylamine with a cyclopentadiene derivative in the presence of sulfur to form the thiophene ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like diethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a more saturated form.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiophene derivatives.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
2-Isopropyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, including polymers and electronic components
Mechanism of Action
The mechanism of action of 2-Isopropyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: Similar structure but with a carboxylate group instead of an amine.
2-Chloro-5,6-dihydro-4H-cyclopenta[b]thiophene-3-amine: Similar structure but with a chlorine atom instead of an isopropyl group.
Uniqueness
2-Isopropyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group and the hydrochloride salt form can also affect its solubility and stability, making it distinct from other similar compounds .
Properties
Molecular Formula |
C10H16ClNS |
---|---|
Molecular Weight |
217.76 g/mol |
IUPAC Name |
2-propan-2-yl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine;hydrochloride |
InChI |
InChI=1S/C10H15NS.ClH/c1-6(2)10-9(11)7-4-3-5-8(7)12-10;/h6H,3-5,11H2,1-2H3;1H |
InChI Key |
HPTCNZSZHXWCOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C2=C(S1)CCC2)N.Cl |
Origin of Product |
United States |
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